2-[4-(Benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide 2-[4-(Benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 832147-46-3
VCID: VC0501567
InChI: InChI=1S/C19H22ClN3O3S/c1-15-7-8-16(20)13-18(15)21-19(24)14-22-9-11-23(12-10-22)27(25,26)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3,(H,21,24)
SMILES: CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C19H22ClN3O3S
Molecular Weight: 407.9g/mol

2-[4-(Benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide

CAS No.: 832147-46-3

Main Products

VCID: VC0501567

Molecular Formula: C19H22ClN3O3S

Molecular Weight: 407.9g/mol

2-[4-(Benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide - 832147-46-3

CAS No. 832147-46-3
Product Name 2-[4-(Benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide
Molecular Formula C19H22ClN3O3S
Molecular Weight 407.9g/mol
IUPAC Name 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide
Standard InChI InChI=1S/C19H22ClN3O3S/c1-15-7-8-16(20)13-18(15)21-19(24)14-22-9-11-23(12-10-22)27(25,26)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3,(H,21,24)
Standard InChIKey OZKLVFXWIBSMBA-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Canonical SMILES CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
PubChem Compound 2172608
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator